2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl-

Übersicht

Beschreibung

“2,2’-Bipyridine, 5-(bromomethyl)-5’-methyl-” is a chemical compound that has been used in various studies. For instance, it has been used in the synthesis of porous organic polymers based on melamine and 5,5′-bis(bromomethyl)-2,2′-bipyridine. These polymers have been functionalized with lanthanide ions for chemical sensing and highly efficient adsorption of methyl orange .

Synthesis Analysis

The synthesis of “2,2’-Bipyridine, 5-(bromomethyl)-5’-methyl-” and its derivatives has been discussed in several studies. For example, the relevant bromo-compounds were converted to other bpy derivatives, such as 6-amino-2,2′-bipyridine and 6,6’-diamino-2,2′-bipyridine, by reaction with aqueous ammonia at > 473 K or 2,2′-bipyridine-6-carbonitrile, and 2,2′-bipyridine-6,6’-bis(carbonitrile), by reaction with CuCN .Molecular Structure Analysis

The molecular structure of “2,2’-Bipyridine, 5-(bromomethyl)-5’-methyl-” is C12H10Br2N2, with a molecular weight of 342.03 . More detailed structural information can be found in various databases and scientific literature .Chemical Reactions Analysis

The chemical reactions involving “2,2’-Bipyridine, 5-(bromomethyl)-5’-methyl-” are complex and varied. For instance, it has been used in the synthesis of porous organic polymers, which have been functionalized with lanthanide ions for chemical sensing and highly efficient adsorption of methyl orange . Further studies are needed to fully understand the range of chemical reactions this compound can participate in .Wissenschaftliche Forschungsanwendungen

Synthesis of Multidentate Ligands

- The synthesis of 5′-methyl-2,2′-bipyridine-6-carboxylic acid from 5′-methyl-6-bromo-2,2′-bipyridine leads to the development of mono-, bis-, and tris-tridentate ligands. These ligands are suitable for the complexation of lanthanide(III) cations, demonstrating a significant application in the field of coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).

Development of Flexible Polydendate Ligands

- The preparation of flexible multitopic ligands utilizing asymmetric 5',6-disubstituted-2,2'-bipyridines, including the pivotal 6-bromo-5'-bromomethyl-2,2'-bipyridine, has been explored. These ligands are significant in supramolecular chemistry for the creation of complex structures involving metal ions (Charbonnière, Weibel, & Ziessel, 2002).

Catalysts in Asymmetric Reduction

- 4,4'-Bis(bromomethyl)-2,2'-bipyridine has been used to form C2 symmetric chiral bipyridine derivatives. These compounds are then utilized as catalysts in asymmetric reduction, exemplifying the application in catalytic processes (Ward et al., 2002).

Supramolecular Chemistry

- Functionalized 2,2'-bipyridines and 2,2':6',2' '-terpyridines, created through Stille-type cross-coupling procedures, are of great interest as chelating ligands for transition-metal ions in supramolecular chemistry. These compounds can be further functionalized for complex molecular architectures (Heller & Schubert, 2002).

Building Blocks for Hydrogen-Bonded Supramolecular Assemblies

- 5-Bromomethyl-2,2′-bipyridine, when reacted with adenine or thymine, produces ligands that are used to prepare complexes such as [Ru(bipy) 2 (bipy-A)[PF 6 ] 2 . These complexes, with pendant adenine and thymine fragments, are useful in forming hydrogen-bonded supramolecular assemblies (Fernández González et al., 1996).

Functional Tools for Ligands in Host Molecules

- ω-(Bromomethyl)bipyridines and related ω-(bromomethyl)-pyridinoheteroaromatics are synthesized as functional tools for ligands in artificial biofunctional molecules, useful in molecular recognition chemistries (Uenishi et al., 1993).

Electrochemical Homocoupling

- 2,2'-Bipyridine and dimethyl-2,2'-bipyridines are synthesized via an electrochemical process catalyzed by nickel complexes. This showcases an application in the field of electrochemistry (Kelnner W R de França et al., 2002).

Metal Binding in Polymers

- 2,2'-Bipyridines functionalized with bromomethyl groups are used in the living cationic polymerization of 2-oxazolines with transition metal ions. This demonstrates the application in the creation of metallo-supramolecular polymers (Schubert, Nuyken, & Hochwimmer, 2000).

Sequential Complexation in Supramolecular Assemblies

- The use of multisite 5,5'-disubstituted 2,2'-bipyridine ligands in sequential complexation strategies leads to the formation of bimetallic and trimetallic architectures. This has implications in inorganic self-assembly and the design of complex molecular structures (Machado, Mangrich, & Lehn, 2003).

Safety And Hazards

The safety data sheet for “2,2’-Bipyridine, 5-(bromomethyl)-5’-methyl-” suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

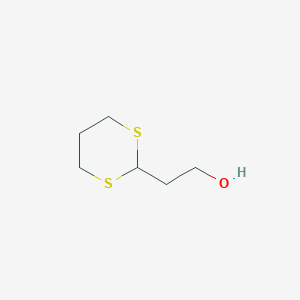

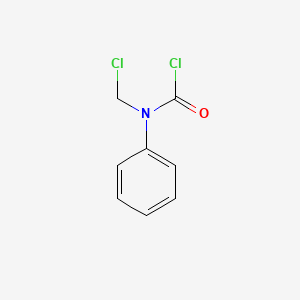

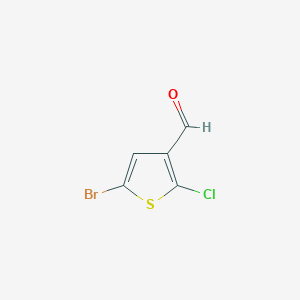

2-[5-(bromomethyl)pyridin-2-yl]-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-9-2-4-11(14-7-9)12-5-3-10(6-13)8-15-12/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTFUSADNGXITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=NC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472474 | |

| Record name | 2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl- | |

CAS RN |

117585-58-7 | |

| Record name | 2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid](/img/structure/B1600778.png)

![4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1600780.png)